4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE
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Overview
Description
4-(Trifluoromethoxy)ethylaminobenzene is an organic compound with the chemical formula C9H10F3NO It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an ethylaminobenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)ethylaminobenzene typically involves the introduction of the trifluoromethoxy group into an ethylaminobenzene precursor. One common method includes the reaction of 4-aminobenzotrifluoride with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)ethylaminobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted benzene derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)ethylaminobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)ethylaminobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
Comparison with Similar Compounds
4-(Trifluoromethoxy)aniline: Similar structure but lacks the ethyl group.
4-(Trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of an amino group.
4-(Trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness: 4-(Trifluoromethoxy)ethylaminobenzene is unique due to the presence of both the trifluoromethoxy group and the ethylamino group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUEGCHWIJHRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938643 |
Source
|
Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-20-3 |
Source
|
Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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